N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by a phenyl ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a 2-oxopyrrolidin-1-yl moiety. The acrylamide (prop-2-enamide) functional group is attached to the aromatic amine nitrogen. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol.
Key structural attributes:
- Methoxy group: Electron-donating, influencing aromatic ring reactivity.
- 2-Oxopyrrolidin-1-yl: A lactam (cyclic amide) providing hydrogen-bond acceptor capability via its carbonyl oxygen.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(17)15-10-6-7-11(12(9-10)19-2)16-8-4-5-14(16)18/h3,6-7,9H,1,4-5,8H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVUGFHFRMOSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.
Formation of the Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the pyrrolidinone derivative and an appropriate acrylamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
The compound’s closest structural analogs share the phenyl-acrylamide backbone but differ in substituents. Two notable examples are:
(a) N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide ()
- Molecular formula : C₁₄H₁₈FN₂O
- Key differences: 3-Fluoro substituent: Electron-withdrawing, increasing ring electrophilicity and lipophilicity compared to methoxy. 4-Piperidin-1-yl: A secondary amine (hydrogen bond donor) vs. 2-oxopyrrolidin-1-yl (hydrogen bond acceptor). Impact: Enhanced basicity and altered solubility due to piperidine’s amine group.
(b) Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl- ()
- Molecular formula : C₁₆H₂₄N₂O₂
- Key differences :
- Methoxymethyl-piperidine : Introduces an ether group, reducing polarity compared to lactam-containing analogs.
- Impact : Lower hydrogen-bonding capacity but improved membrane permeability.
Physical and Chemical Properties
| Property | Target Compound | N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide | Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl- |
|---|---|---|---|
| Molecular Weight | 260.29 g/mol | 249.31 g/mol | 276.37 g/mol |
| Substituents | 3-OCH₃, 4-2-oxopyrrolidin-1-yl | 3-F, 4-piperidin-1-yl | 4-(methoxymethyl)-piperidinyl |
| Hydrogen Bonding | Acceptor (lactam), donor (NH) | Donor (piperidine NH), acceptor (amide) | Donor (amide NH), weak acceptor (ether) |
| Predicted LogP | ~1.8 (moderate lipophilicity) | ~2.3 (higher lipophilicity due to F) | ~2.0 (balanced by methoxymethyl) |
Notes:
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxy group, a pyrrolidinone ring, and a propenamide linkage. Its molecular formula is , with a molecular weight of 260.29 g/mol. The presence of these functional groups suggests potential for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate various signaling pathways, leading to effects such as:
- Antiproliferative Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research indicates activity against certain bacterial strains, making it a candidate for further exploration in antibacterial therapies.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 1.2 µM to 5.3 µM for different derivatives tested (Table 1). Notably, the compound exhibited selective activity against the MCF-7 breast cancer cell line.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 12 | MCF-7 | 3.1 | Selective |
| 10 | HCT 116 | 3.7 | Moderate |
| 11 | HEK 293 | 5.3 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations (Table 2).
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Cancer Cell Line Studies : In vitro assays revealed that the compound inhibited cell proliferation in various cancer types, including breast and colon cancers.
- Antimicrobial Efficacy : The compound was tested against multiple bacterial strains, showing promising results that warrant further investigation into its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
